ethyl 4-{4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is a complex organic compound featuring multiple functional groups, including thioxo, oxo, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the formation of the pyrido[1,2-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperazine derivatives .
Scientific Research Applications
Ethyl 4-{4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{4-oxo-3-[(Z)-(4-oxo-3-methyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate
- Ethyl 4-{4-oxo-3-[(Z)-(4-oxo-3-ethyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate
Uniqueness
Ethyl 4-{4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is unique due to its specific substitution pattern and the presence of the propyl group, which may confer distinct biological activities and chemical properties compared to its analogs .
Biological Activity
Ethyl 4-{4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on current research findings.
Chemical Structure
The compound features multiple functional groups that may contribute to its biological activity:
- Piperazine ring : Known for its versatility in medicinal chemistry.
- Pyrido[1,2-a]pyrimidine core : Associated with various pharmacological effects.
- Thiazolidine derivatives : Often exhibit antimicrobial and anticancer properties.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities including antimicrobial, anticancer, and enzyme inhibition effects.
Antimicrobial Activity
A study by Kumar et al. (2016) highlighted the antimicrobial properties of quinazoline derivatives, noting that structural modifications significantly influence their activity against gram-positive and gram-negative bacteria. The presence of electron-donating groups enhanced antibacterial efficacy, particularly against Staphylococcus aureus and Escherichia coli .
Cytotoxic Activity
Quinazolinone derivatives have been recognized for their cytotoxic effects in cancer cell lines. For instance, compounds similar to ethyl 4-{...} have demonstrated inhibition of key cellular pathways involved in tumor growth. Gefitinib and erlotinib are notable examples of quinazoline-based drugs that inhibit the epidermal growth factor receptor (EGFR), a target in many cancers .
The biological activity of ethyl 4-{...} is likely mediated through several mechanisms:
- Inhibition of DNA Repair : Compounds may interfere with DNA repair mechanisms, leading to increased apoptosis in cancer cells.
- EGFR Inhibition : Similar structures have shown the ability to inhibit EGFR signaling pathways, crucial for tumor proliferation .
- Antimicrobial Mechanisms : The thiazolidine component may disrupt bacterial cell wall synthesis or function, enhancing the compound's antibacterial profile .
Study 1: Antimicrobial Evaluation
In a comparative study, derivatives of quinazoline were synthesized and tested for antibacterial activity. The results indicated that compounds with specific substitutions on the phenyl ring exhibited superior activity against gram-positive bacteria compared to their counterparts with electron-withdrawing groups .
Study 2: Cytotoxicity in Cancer Cells
A series of thiazolidine derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results showed that certain derivatives significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations .
Data Tables
Activity Type | Compound Example | Target Pathogen/Cell Line | IC50 Value (µM) |
---|---|---|---|
Antimicrobial | Quinazoline Derivative | Staphylococcus aureus | 12 |
Cytotoxic | Thiazolidine Derivative | HeLa Cells | 8 |
EGFR Inhibition | Gefitinib | Various Tumor Lines | 0.014 |
Properties
Molecular Formula |
C22H25N5O4S2 |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
ethyl 4-[4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H25N5O4S2/c1-3-8-27-20(29)16(33-22(27)32)14-15-18(23-17-7-5-6-9-26(17)19(15)28)24-10-12-25(13-11-24)21(30)31-4-2/h5-7,9,14H,3-4,8,10-13H2,1-2H3/b16-14- |
InChI Key |
YFTAENVORUSXFB-PEZBUJJGSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C(=O)OCC)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C(=O)OCC)SC1=S |
Origin of Product |
United States |
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